N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide
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Overview
Description
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antioxidant and antibacterial activities . In medicine, it is explored for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and analgesic properties . Additionally, this compound has industrial applications in the production of plastics, rubber, and paper .
Mechanism of Action
The mechanism of action of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects. Similarly, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be compared with other similar compounds, such as other benzanilides and pyridazine derivatives These compounds share structural similarities but may differ in their specific functional groups and substituents For example, other benzanilides may have different alkyl or aryl groups attached to the anilide moiety, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C22H24N4O/c1-2-3-7-15-23-22(27)18-11-8-12-19(16-18)24-21-14-13-20(25-26-21)17-9-5-4-6-10-17/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
SPBOLYLYTKTZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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